(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Description
(2R,6R)-2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chiral morpholine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 6-position and a methyl group at the 2-position of the morpholine ring. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations. Its stereochemical specificity ((2R,6R)) is critical for target binding and metabolic stability, distinguishing it from racemic or non-chiral analogs .
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-3-9-4-7(12-5)8-10-6(2)11-13-8;/h5,7,9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWQXFNICYJKH-HCSZTWNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=NC(=NO2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=NC(=NO2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment to the Morpholine Ring: The oxadiazole moiety is then attached to the morpholine ring through a series of substitution reactions, often involving nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, morpholine derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as a drug candidate, particularly in areas such as neurology, oncology, and infectious diseases.
Industry
In the industrial sector, (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride would depend on its specific biological target. Generally, compounds with morpholine and oxadiazole moieties can interact with various molecular targets, such as enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison
The following analogs were identified through literature and catalog sources (Enamine Ltd, ChemSpider):
*Calculated based on base compound (C₈H₁₃N₃O₂) + HCl.
Analysis of Structural Differences and Implications
Morpholine vs. Cyclohexane Backbone ()
The target compound’s morpholine ring contains an oxygen atom, enabling hydrogen bonding with biological targets. The cyclohexane’s chair conformation may also alter steric interactions compared to the planar morpholine ring .
Substituent Effects on Oxadiazole ()
- 3-Methyl vs. 3-Cyclopropyl (): The cyclopropyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The methyl group in the target compound balances lipophilicity and metabolic stability .
- 2-Methyl on Morpholine (Target vs.
Salt vs. Carboxamide Derivatives ()
The hydrochloride salt in the target compound enhances solubility (critical for oral bioavailability) compared to the carboxamide analog (), which may exhibit slower renal clearance due to hydrogen-bonding capacity. However, carboxamides often show improved membrane permeability in vitro .
Stereochemical Specificity (Target vs. Racemic Analogs)
The enantiomeric purity of the target compound contrasts with racemic mixtures (e.g., ), which may contain inactive or toxic enantiomers. This specificity is vital for clinical efficacy and regulatory approval .
Pharmacological and Physicochemical Considerations
Solubility and Bioavailability
Metabolic Stability
The 3-methyl-oxadiazole in the target compound resists oxidative metabolism better than cyclopropyl or unsubstituted variants, as shown in microsomal studies of related compounds .
Biological Activity
(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a synthetic compound that belongs to the morpholine class. This compound is characterized by its unique structure, which includes a morpholine ring and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- CAS Number : 2044705-60-2
- Molecular Formula : C₈H₁₄ClN₃O₂
- Molecular Weight : 219.67 g/mol
Biological Activity Overview
The biological activity of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is primarily attributed to the oxadiazole component. Compounds containing oxadiazole rings have been shown to possess various biological activities, including:
- Antimicrobial Activity : The compound demonstrates potential against various microbial strains.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways.
- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
The mechanism of action for (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with biological macromolecules such as proteins and enzymes. The binding affinity of the oxadiazole moiety enhances its specificity and potency against target proteins involved in disease processes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological properties conferred by the combination of morpholine and oxadiazole rings.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-methyl-6-(1,2,4-oxadiazol-5-yl)morpholine | Oxadiazole ring with different substituents | Antimicrobial activity |
| 2-methyl-6-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine | Thiadiazole instead of oxadiazole | Anticancer properties |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of (2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride:
- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines with an IC₅₀ value indicating moderate potency.
-
Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways.
- Mechanism Insight : The binding affinity to enzymes was assessed through kinetic studies revealing competitive inhibition characteristics .
- Safety Profile : Toxicological assessments indicated that while the compound exhibits therapeutic potential, it also poses risks at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
